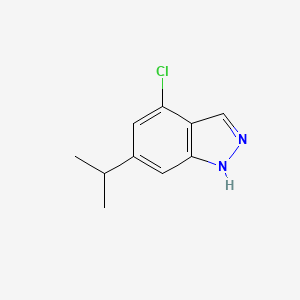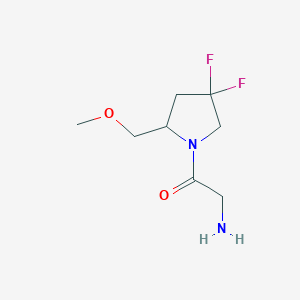
1-(4,4-Difluoro-2-(metoximetil)pirrolidin-1-il)-2-aminoetan-1-ona
Descripción general
Descripción
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is a novel synthetic compound with a chemical formula of C8H14F2N2O2. It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is 208.21 g/mol. The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .Mecanismo De Acción
Target of Action
The compound contains a pyrrolidine ring, which is a common structure in many bioactive molecules . Pyrrolidine derivatives are known to bind with high affinity to multiple receptors , which suggests that “2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one” might also interact with various biological targets.
Mode of Action
The exact mode of action would depend on the specific targets that this compound interacts with. Generally, compounds with a pyrrolidine ring can interact with their targets through various types of chemical bonds and intermolecular forces .
Biochemical Pathways
Without specific information, it’s hard to say which biochemical pathways this compound might affect. Indole derivatives, which are structurally similar to pyrrolidine derivatives, are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
The presence of the pyrrolidine ring and other functional groups might influence these properties .
Result of Action
The molecular and cellular effects of this compound would depend on its specific targets and mode of action. Given the wide range of activities associated with similar compounds, it might have diverse effects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of this compound. For example, the Suzuki–Miyaura cross-coupling reaction, which might be used in the synthesis of this compound, is known to be influenced by various environmental factors .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DMPCA in lab experiments include its versatility as a synthetic building block and its availability from commercial sources. Additionally, the reaction conditions for the synthesis of DMPCA are relatively mild, making it suitable for use in a wide range of laboratory experiments. However, the use of DMPCA in laboratory experiments is limited by the fact that it is a relatively expensive synthetic molecule.
Direcciones Futuras
The use of DMPCA as a synthetic building block has a wide range of potential applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Additionally, the use of DMPCA in the synthesis of compounds with therapeutic potential is an area of active research. Future research may focus on the development of new methods for the synthesis of DMPCA, the development of new compounds synthesized from DMPCA, and the exploration of the biochemical and physiological effects of compounds synthesized from DMPCA.
Aplicaciones Científicas De Investigación
Investigación Antiviral
Este compuesto ha mostrado promesa en la investigación antiviral, particularmente en el desarrollo de inhibidores contra virus de ARN y ADN. Se ha informado que los derivados de indol, que comparten similitudes estructurales con este compuesto, exhiben actividad inhibitoria contra los virus de la influenza A y el Coxsackie B4 . La presencia del grupo difluoro-metoximetil podría potencialmente mejorar las propiedades antivirales al aumentar la afinidad de unión a las proteínas virales.
Actividad Anti-VIH
El andamiaje de indol, que forma parte de la estructura de este compuesto, se ha utilizado en la síntesis de compuestos con actividad anti-VIH. Estos derivados se han probado contra cepas del VIH-1 y VIH-2, mostrando potencial para inhibir la replicación viral en células infectadas agudamente . Los sustituyentes únicos del compuesto pueden ofrecer nuevas vías para el desarrollo de fármacos anti-VIH.
Aplicaciones Anticancerígenas
Los derivados de indol son conocidos por sus propiedades anticancerígenas. Las características estructurales de 1-(4,4-Difluoro-2-(metoximetil)pirrolidin-1-il)-2-aminoetan-1-ona podrían explorarse para la síntesis de nuevos agentes anticancerígenos. Su capacidad para interactuar con diversos objetivos biológicos puede conducir al desarrollo de fármacos anticancerígenos selectivos y potentes .
Análisis de Aminoácidos
En el campo de la química analítica, este compuesto podría usarse para el análisis de aminoácidos. La derivatización con compuestos similares se ha empleado para la resolución de derivados de aminoácidos mediante cromatografía líquida de alta resolución de fase inversa (RP-HPLC) . El grupo difluoro en particular puede mejorar el proceso de derivatización, lo que lleva a una cuantificación más precisa de los aminoácidos.
Estudios de Inhibición Enzimática
La estructura del compuesto sugiere un uso potencial en estudios de inhibición enzimática. Los derivados de indol se han utilizado para estudiar la inhibición de enzimas como las colinesterasas . Los sustituyentes únicos de este compuesto podrían proporcionar especificidad hacia ciertas enzimas, ayudando en el descubrimiento de nuevos agentes terapéuticos.
Neurofarmacología
Dada la semejanza estructural con el indol, que es una estructura central en muchas sustancias neuroactivas, este compuesto podría investigarse por sus efectos neurofarmacológicos. Puede servir como un compuesto líder para el desarrollo de nuevos tratamientos para trastornos neurológicos .
Investigación Antimicrobiana y Antituberculosa
El núcleo de indol está asociado con actividad antimicrobiana y antituberculosa. Como tal, This compound podría ser un andamiaje valioso para la síntesis de nuevos agentes antimicrobianos y antituberculosos, contribuyendo a la lucha contra las cepas resistentes de bacterias .
Química Agrícola
Los derivados de indol desempeñan un papel en el crecimiento y desarrollo de las plantas. Este compuesto podría estudiarse por sus efectos sobre las hormonas vegetales y su uso potencial en la química agrícola para mejorar los rendimientos de los cultivos y la resistencia al estrés .
Análisis Bioquímico
Biochemical Properties
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule . This compound’s interactions with biomolecules are influenced by steric factors, leading to different biological profiles depending on the spatial orientation of substituents .
Molecular Mechanism
The molecular mechanism of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s stereogenic carbons and spatial orientation of substituents play a crucial role in its binding mode to enantioselective proteins, leading to different biological profiles . These interactions result in the modulation of various biochemical pathways and cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the pyrrolidine ring’s non-planarity contributes to its stability, allowing for sustained interactions with biomolecules
Dosage Effects in Animal Models
The effects of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one vary with different dosages in animal models. Threshold effects have been observed, with higher doses potentially leading to toxic or adverse effects. The compound’s interactions with enantioselective proteins and its stereogenic carbons play a role in determining its biological activity at different dosages . Detailed studies are required to establish safe and effective dosage ranges for this compound in animal models.
Metabolic Pathways
2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s pyrrolidine ring structure allows for efficient exploration of the pharmacophore space, contributing to its metabolic activity
Transport and Distribution
The transport and distribution of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s non-planarity and stereogenic carbons contribute to its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of 2-Amino-1-(4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl)ethan-1-one affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, influencing its interactions with biomolecules
Propiedades
IUPAC Name |
2-amino-1-[4,4-difluoro-2-(methoxymethyl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F2N2O2/c1-14-4-6-2-8(9,10)5-12(6)7(13)3-11/h6H,2-5,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSJQHHZQPCELS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CC(CN1C(=O)CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



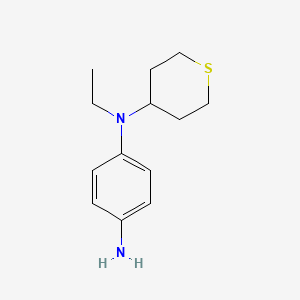
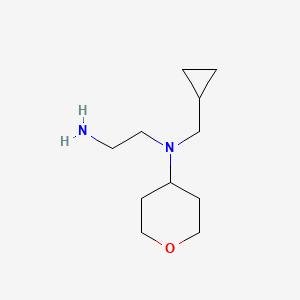
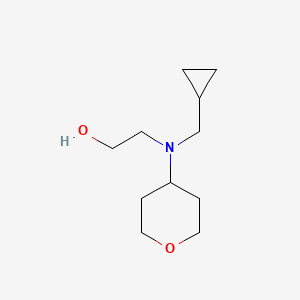
![2-amino-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1492881.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1492885.png)

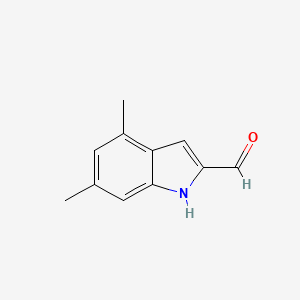


![10-Methyl-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B1492895.png)
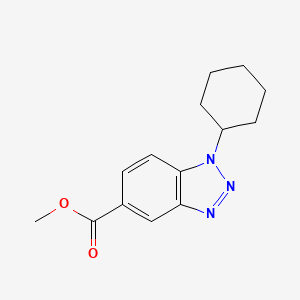
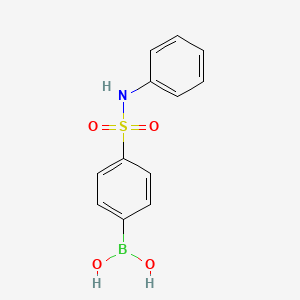
![(2-Chlorothieno[3,2-D]pyrimidin-7-YL)methanol](/img/structure/B1492898.png)
